2-Chloropyridine-5-acetic acid ethyl ester

Lipophilicity Membrane permeability Drug-likeness

2-Chloropyridine-5-acetic acid ethyl ester (CAS 197376-47-9), also known as ethyl 2-(6-chloropyridin-3-yl)acetate, is a chlorinated pyridine derivative with the molecular formula C9H10ClNO2 and molecular weight 199.63 g/mol. The compound exists as a colorless to pale yellow liquid with a boiling point of 285.8±25.0 °C at 760 mmHg, a density of 1.217±0.06 g/cm³, and an XLogP3 value of 2.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 197376-47-9
Cat. No. B172145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-5-acetic acid ethyl ester
CAS197376-47-9
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN=C(C=C1)Cl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3
InChIKeyHNMKCAOYIPYXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine-5-acetic Acid Ethyl Ester (CAS 197376-47-9) Procurement-Grade Overview: Class, Specifications, and Research Utility


2-Chloropyridine-5-acetic acid ethyl ester (CAS 197376-47-9), also known as ethyl 2-(6-chloropyridin-3-yl)acetate, is a chlorinated pyridine derivative with the molecular formula C9H10ClNO2 and molecular weight 199.63 g/mol [1]. The compound exists as a colorless to pale yellow liquid with a boiling point of 285.8±25.0 °C at 760 mmHg, a density of 1.217±0.06 g/cm³, and an XLogP3 value of 2 [1]. It is primarily employed as a versatile building block and pharmaceutical intermediate in organic synthesis, featuring chloro, pyridine, and ethyl ester functional groups that enable diverse downstream transformations including hydrolysis, transesterification, reduction, and amidation [1].

Why 2-Chloropyridine-5-acetic Acid Ethyl Ester (CAS 197376-47-9) Cannot Be Readily Substituted by In-Class Pyridine Analogs


Substituting 2-chloropyridine-5-acetic acid ethyl ester with seemingly analogous pyridine derivatives introduces significant and often unacceptable variability across key performance dimensions. The specific combination of chlorine at the 2-position, the acetic acid ethyl ester moiety at the 5-position, and the resulting electronic and steric environment yields a compound with a distinctive LogP (2.0), solubility profile (∼2.8 g/L in water at 25°C), and reactivity pattern that is not replicated by positional isomers, alternative halogen substitutions, or the free carboxylic acid form [1][2]. Even within the chloropyridine ester class, the position of the carboxylate functionality is demonstrably critical to biological potency — as shown in SARS-CoV 3CLpro inhibitor studies where 5-chloropyridinyl ester positioning on the indole scaffold determined whether a compound exhibited nanomolar IC50 values or was completely inactive [3]. The evidence below quantifies these material differences across physical properties, reactivity, biological activity class inference, storage stability, and synthetic yield, establishing why procurement of this specific CAS compound — rather than a generic alternative — is a materially consequential decision.

2-Chloropyridine-5-acetic Acid Ethyl Ester (CAS 197376-47-9): Quantified Differential Evidence Versus Closest Analogs


Physicochemical Differentiation: LogP and Hydrogen Bonding Profile of 2-Chloropyridine-5-acetic Acid Ethyl Ester Versus Its Free Carboxylic Acid Analog

The ethyl ester form (target compound) exhibits significantly enhanced lipophilicity compared to its free carboxylic acid analog 2-(6-chloropyridin-3-yl)acetic acid (CAS 39891-13-9). This is quantified by an XLogP3 difference of 0.7 units and the absence of a hydrogen bond donor in the ester form [1][2].

Lipophilicity Membrane permeability Drug-likeness Physicochemical property prediction

Reactivity and Downstream Utility: Differentiated Synthetic Versatility of 2-Chloropyridine-5-acetic Acid Ethyl Ester Versus Carboxylic Acid and Non-Ester Analogs

The ethyl ester functionality enables a broader and more controlled repertoire of downstream transformations compared to the free carboxylic acid analog. The ester can undergo selective hydrolysis to the acid under mild basic conditions (enabling orthogonal deprotection strategies), transesterification to alternative esters with varying steric and electronic profiles, reduction to the corresponding primary alcohol, and direct amidation under appropriate conditions — transformations that are either impossible or require harsh, non-selective activation protocols with the free carboxylic acid .

Synthetic intermediate Protecting group strategy Late-stage functionalization Medicinal chemistry

Biological Activity Class Evidence: Potency of 5-Chloropyridine Ester Moiety in SARS-CoV 3CLpro Inhibition and Antiviral Activity

While this target compound itself is an intermediate (not the final bioactive molecule), the 5-chloropyridinyl ester pharmacophore to which it contributes has been validated in direct comparative studies as essential for potent SARS-CoV 3CLpro inhibition and antiviral activity. Within the same study, inhibitor 10 (bearing a 5-chloropyridinyl ester at position 4 of the indole ring) demonstrated a SARS-CoV 3CLpro IC50 of 30 nM and antiviral EC50 of 6.9 μM, whereas positional isomers and alternative ester derivatives exhibited substantially reduced or no activity [1][2].

Antiviral SARS-CoV 3CLpro Enzyme inhibition Structure-activity relationship EC50

Storage and Handling Differentiation: Stability Requirements of 2-Chloropyridine-5-acetic Acid Ethyl Ester Versus Solid Carboxylic Acid Analog

2-Chloropyridine-5-acetic acid ethyl ester requires specific storage conditions — under inert gas (nitrogen or argon) at 2-8°C — to maintain chemical integrity, contrasting with the free carboxylic acid analog which exists as a stable solid crystalline powder (m.p. 164-169°C) that can be stored at ambient temperature without special atmospheric protection .

Storage stability Inert atmosphere Cold chain Procurement logistics

Synthetic Efficiency: High-Yield Esterification Protocol for 2-Chloropyridine-5-acetic Acid Ethyl Ester

The synthesis of 2-chloropyridine-5-acetic acid ethyl ester from 6-chloro-3-pyridineacetic acid proceeds with a high reported yield of 95% under standard Fischer esterification conditions (ethanol, concentrated sulfuric acid, reflux 4 hours), demonstrating efficient access to the target compound with minimal material loss . This high yield contrasts favorably with typical esterification yields for sterically hindered or electron-deficient pyridine carboxylic acids, which frequently range from 60-80%.

Esterification Synthetic yield Process chemistry Scale-up

Aqueous Solubility Profile: Quantified Water Solubility of 2-Chloropyridine-5-acetic Acid Ethyl Ester

2-Chloropyridine-5-acetic acid ethyl ester exhibits low aqueous solubility of approximately 2.8 g/L at 25°C, a characteristic that directly informs solvent selection for reactions, work-up procedures, and any formulation considerations [1].

Aqueous solubility Formulation Extraction Reaction medium

2-Chloropyridine-5-acetic Acid Ethyl Ester (CAS 197376-47-9): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Late-Stage Functionalization and Prodrug Development Requiring Masked Carboxylic Acid Functionality

In multi-step medicinal chemistry campaigns, 2-chloropyridine-5-acetic acid ethyl ester serves as an ideal masked carboxylic acid equivalent. Its ethyl ester group (LogP = 2.0) provides enhanced organic solubility and membrane permeability relative to the free acid (LogP = 1.3) [1], enabling smooth progression through non-aqueous reaction sequences without acid-base interference. The ester can be selectively hydrolyzed at the final synthetic step to reveal the bioactive carboxylic acid, a strategy documented in patent literature (WO2013/13817, WO2013/13815, US2013/29961, US2013/29962) . This late-stage deprotection approach eliminates the need for additional orthogonal protecting group manipulations, reducing step count and improving overall synthetic efficiency.

Antiviral Drug Discovery: Synthesis of SARS-CoV 3CLpro Inhibitors Based on the 5-Chloropyridinyl Ester Pharmacophore

This compound is a direct synthetic precursor to the 5-chloropyridinyl ester pharmacophore validated in potent SARS-CoV 3CLpro inhibitors. The structural motif derived from this intermediate achieved an IC50 of 30 nM against SARS-CoV 3CLpro and antiviral EC50 of 6.9 μM in cell culture assays [2]. The position of the ester functionality on the pyridine ring (5-position) is critical to this activity; positional isomers exhibited 10-fold weaker enzyme inhibition and substantially reduced antiviral efficacy [2]. Researchers engaged in antiviral drug discovery, particularly those targeting viral cysteine proteases, should prioritize this specific CAS compound to ensure access to the validated 5-chloropyridinyl ester architecture rather than isomeric alternatives that may yield inactive or suboptimal inhibitors.

Process Chemistry and Scale-Up: High-Yield Intermediate for Multi-Kilogram Synthesis Campaigns

The demonstrated 95% synthetic yield from the parent carboxylic acid under straightforward Fischer esterification conditions positions 2-chloropyridine-5-acetic acid ethyl ester as an economically viable intermediate for scale-up applications. The high yield translates to reduced raw material costs and minimized waste streams, which are critical considerations for process chemistry campaigns at gram-to-kilogram scale. The compound's physical state (colorless to pale yellow liquid) and defined physicochemical parameters (b.p. 285.8±25.0 °C, density 1.217±0.06 g/cm³) facilitate reproducible handling, transfer, and quality control in manufacturing environments. Procurement teams should note that the compound requires storage under inert gas at 2-8°C , necessitating appropriate cold-chain logistics planning for larger-scale acquisition.

Heterocyclic Chemistry Research: Suzuki-Miyaura and Oxidative Coupling Substrate Development

The 2-chloro substituent on the pyridine ring provides a competent leaving group for palladium-catalyzed cross-coupling reactions, while the ethyl ester at the 5-position remains orthogonal under standard coupling conditions. This compound has been cited in patent literature related to oxidative coupling of aryl boron reagents with sp³-carbon nucleophiles and decarboxylative arylation methodologies (US-10364208-B2, US-2018186721-A1) . Additionally, it has been employed as a coupling partner in Suzuki-type reactions with organoboron reagents under Pd(dppf)Cl2 catalysis [3]. This dual reactivity — electrophilic aromatic substitution at the 2-chloro position combined with the intact ester handle at the 5-position — makes the compound particularly valuable for convergent synthesis strategies where sequential functionalization is required.

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